
4-アジドメチル-L-フェニルアラニン
概要
説明
4-Azidomethyl-L-phenylalanine (AzF) is a non-natural amino acid that has gained significant attention in the field of chemical biology due to its unique chemical properties . AzF is an analog of phenylalanine, where the α-carbon is substituted with an azide group (-N3) instead of the usual hydrogen atom.
Synthesis Analysis
Two new azidophenylalanine residues have been synthesized and, in combination with 4-azido-L-phenylalanine and 4-azidomethyl-L-phenylalanine, form a series of unnatural amino acids (UAAs) containing the azide vibrational reporter at varying distances from the aromatic ring of phenylalanine .Molecular Structure Analysis
The molecular formula of 4-Azidomethyl-L-phenylalanine is C10H12N4O2, and its molecular weight is 220.23 .Chemical Reactions Analysis
4-Azidomethyl-L-phenylalanine is used as an effective vibrational reporter of local protein environments. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .作用機序
Target of Action
The primary target of 4-Azidomethyl-L-phenylalanine (Pamf) is proteins, specifically those that can incorporate unnatural amino acids (UAAs) . This compound is genetically incorporated into proteins in a site-specific manner utilizing an engineered, orthogonal aminoacyl-tRNA synthetase .
Mode of Action
Pamf interacts with its protein targets by being incorporated into them during protein synthesis . This is achieved by responding to an amber codon with high efficiency and fidelity . The azide group in Pamf serves as a vibrational reporter, providing information about the local environment of the protein .
Biochemical Pathways
The incorporation of Pamf into proteins allows for the probing of protein hydration with high spatial resolution . This is due to the large extinction coefficient and environmental sensitivity of the azide asymmetric stretch vibration . The azide groups in the incorporated Pamf indicate that they are hydrated in the protein .
Pharmacokinetics
It is genetically incorporated into proteins, suggesting it is metabolized and excreted following protein metabolism pathways .
Result of Action
The incorporation of Pamf into proteins allows for the study of protein structure, hydration, and dynamics . The azide group in Pamf provides a strong signal that is sensitive to its local environment, appearing in a clear region of the infrared spectrum . This makes Pamf a valuable tool in protein research .
Action Environment
The action of Pamf is influenced by the local protein environment. The azide group in Pamf is sensitive to this environment, particularly hydration . Therefore, factors that influence protein hydration and structure, such as pH and temperature, could potentially influence the action and efficacy of Pamf .
実験室実験の利点と制限
The advantages of using 4-Azidomethyl-L-phenylalanine in lab experiments include its bioorthogonal labeling capabilities, non-toxicity, and non-immunogenicity. 4-Azidomethyl-L-phenylalanine can be incorporated into proteins with high efficiency and specificity, enabling the visualization of specific proteins in living cells. However, the limitations of using 4-Azidomethyl-L-phenylalanine include its high cost and the need for specialized equipment and expertise for its synthesis and incorporation into proteins.
将来の方向性
The future directions for 4-Azidomethyl-L-phenylalanine research include the development of new bioorthogonal probes for more efficient and specific protein labeling, the application of 4-Azidomethyl-L-phenylalanine in the study of protein-protein interactions and post-translational modifications, and the use of 4-Azidomethyl-L-phenylalanine in the development of new therapeutics and vaccines. Additionally, the incorporation of 4-Azidomethyl-L-phenylalanine into proteins in vivo could enable the study of protein dynamics and interactions in living organisms, opening up new avenues for understanding complex biological systems.
科学的研究の応用
抗体薬物複合体 (ADC)
Pamfは、癌細胞に特異的な抗体と細胞毒性薬を組み合わせた標的癌療法であるADCの開発に使用されてきました。 Pamfを抗体に組み込むことで、研究者は部位特異的コンジュゲーションを実現し、治療の精度と有効性を高めることができます .
部位特異的コンジュゲーション技術
この化合物は、部位特異的コンジュゲーション技術において重要な役割を果たし、さまざまな分子を抗体またはタンパク質に正確に結合させることができます。 この技術は、均一で再現性の高いADCを作成するために不可欠です .
無細胞発現系
Pamfは、無細胞発現系で使用され、非天然アミノ酸の部位特異的組み込みによるADCを生成します。 この方法は、生産プロセスを合理化し、ADCの特異性を向上させます .
クリックケミストリーの応用
この化合物は、希薄な水性条件で有利な生体直交カップリング反応に関与するクリックケミストリーにおける主要なプレーヤーです。 この化学は、生物学的システムに安定な結合を作成するために不可欠です .
非天然アミノ酸の最適化
Pamfは、タンパク質や抗体への組み込みのための最適化された非天然アミノ酸として機能します。 その使用により、これらの分子の特性と機能をより細かく制御できます .
新規酵素変異体の発見
Pamfの使用により、チロシルtRNAシンテターゼ (TyrRS) などの酵素の新規変異体が発見されました。 これらの変異体は、高い活性と特異性を持ち、タンパク質への非天然アミノ酸の組み込みに不可欠です .
生化学分析
Biochemical Properties
4-Azidomethyl-L-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It has been genetically incorporated into a surface site in superfolder green fluorescent protein (sfGFP) utilizing an engineered, orthogonal aminoacyl-tRNA synthetase in response to an amber codon with high efficiency and fidelity . The azide group in 4-Azidomethyl-L-phenylalanine serves as a vibrational reporter, providing insights into the local protein environments .
Cellular Effects
The effects of 4-Azidomethyl-L-phenylalanine on cells and cellular processes are largely determined by its interactions with proteins. By incorporating into proteins, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-Azidomethyl-L-phenylalanine is primarily through its azide group. This group can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-9(10(15)16)5-7-1-3-8(4-2-7)6-13-14-12/h1-4,9H,5-6,11H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBPZXIKZXTCG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446772-80-0 | |
| Record name | 4-Azidomethyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446772800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-amino-3-(4-(azidomethyl)phenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AZIDOMETHYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y93EFN1C36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1652411.png)
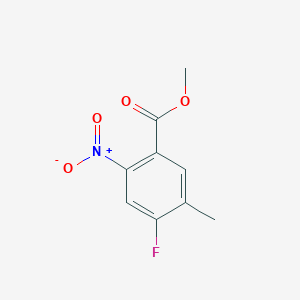

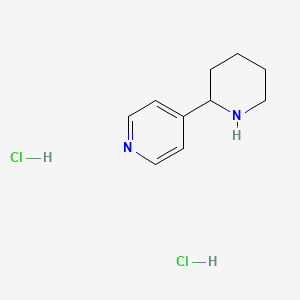
![2-[(2,4-Dinitrophenyl)thio]aniline](/img/structure/B1652420.png)
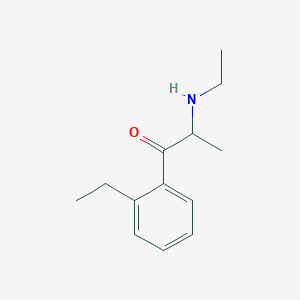
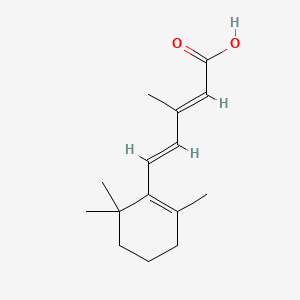


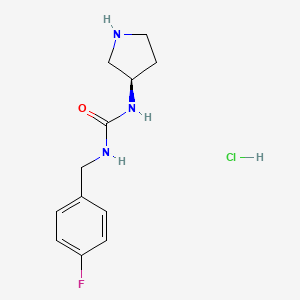

![[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B1652428.png)
![1-[(4-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652429.png)
![1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652431.png)
